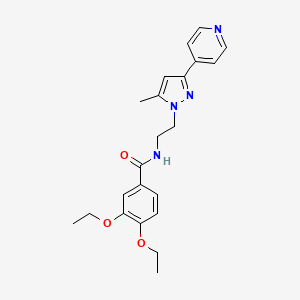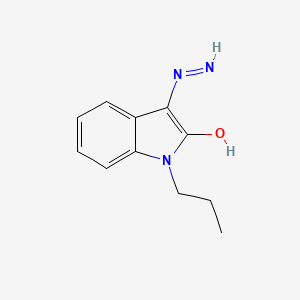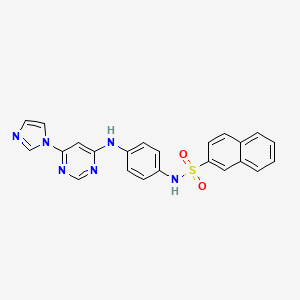![molecular formula C16H20N2O3 B2439072 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one CAS No. 2418648-98-1](/img/structure/B2439072.png)
3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one, also known as AZD-8055, is a synthetic compound that has shown potential in the field of cancer research. It is a member of the oxazolidinone class of compounds and is being studied for its ability to inhibit the mammalian target of rapamycin (mTOR) pathway.
Mechanism of Action
3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one inhibits the mTOR pathway by binding to the active site of the mTOR kinase. This prevents the phosphorylation of downstream targets involved in cell growth and proliferation. The mTOR pathway is also involved in the regulation of autophagy, a process by which cells break down and recycle damaged or unwanted components. Inhibition of the mTOR pathway can lead to increased autophagy, which has been shown to have antitumor effects.
Biochemical and Physiological Effects:
In addition to its effects on the mTOR pathway, 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one has been shown to have other biochemical and physiological effects. It has been shown to inhibit the phosphorylation of AKT, a protein involved in cell survival and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one is its specificity for the mTOR pathway. This allows for targeted inhibition of this pathway without affecting other cellular processes. However, like many experimental compounds, 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one has limitations. It has been shown to have poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one. One area of interest is the potential for combination therapy with other anticancer agents. 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one has been shown to enhance the antitumor effects of other drugs, such as cisplatin and doxorubicin. Another area of interest is the development of more potent and selective mTOR inhibitors. Finally, there is interest in exploring the potential of 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one in the treatment of other diseases, such as neurological disorders and autoimmune diseases.
Synthesis Methods
The synthesis of 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 1-(cyclopropylmethyl)aziridine to form 4-chloro-3-nitrobenzyl aziridine. This intermediate is then reacted with 4-hydroxyphenylpiperazine to form 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenylamine. The final step involves the reaction of this intermediate with ethyl oxalyl chloride to form the oxazolidinone ring.
Scientific Research Applications
3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one has been studied extensively for its potential in cancer research. It has been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. This pathway is often overactive in cancer cells, making it a target for cancer treatment. 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one has been shown to have antitumor activity in several preclinical studies.
properties
IUPAC Name |
3-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16-18(7-8-20-16)13-3-5-15(6-4-13)21-11-14-10-17(14)9-12-1-2-12/h3-6,12,14H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDJNTSNNLFZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)N4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3-oxazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone;hydrochloride](/img/structure/B2438989.png)


![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2438992.png)
![N-[2-(4-Chlorophenyl)-1-pyridin-2-ylethyl]prop-2-enamide](/img/structure/B2438993.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2438998.png)



![2-[4-(5-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2439004.png)

![7-Fluoro-N-[2-[1-[(prop-2-enoylamino)methyl]cyclopropyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2439010.png)
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2439011.png)